6-Chloronicotinic acid
Description
Significance as a Halogenated Nicotinic Acid Derivative
The introduction of a chlorine atom to the nicotinic acid scaffold at the 6-position profoundly influences its chemical reactivity and biological activity, making it a valuable precursor in various synthetic pathways. guidechem.comchemimpex.com This halogenation imparts distinct properties compared to its parent compound, nicotinic acid. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. This characteristic is fundamental to its utility in creating a diverse range of derivatives.
The structural features of 6-chloronicotinic acid have been a subject of detailed study. For instance, investigations into its electronic structure using computational methods like Density Functional Theory (DFT) have provided insights into its reactivity and potential interactions with biological molecules. dergipark.org.tr These studies help in understanding the influence of the halogen substituent on the electronic properties of the nicotinic acid ring system. dergipark.org.tr
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H4ClNO2 | ontosight.ai |
| Molecular Weight | 157.55 g/mol | nbinno.com |
| Appearance | White to off-white crystalline powder | ontosight.ainbinno.com |
| Melting Point | ~190-192 °C (decomposition) | chemicalbook.comfishersci.fi |
Interdisciplinary Research Landscape Involving this compound
The application of this compound extends beyond traditional chemistry, finding relevance in a multitude of research fields, including medicinal chemistry, agrochemistry, and material science. chemimpex.comgithub.com
In Medicinal Chemistry , this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.comgithub.com It is a key building block for drugs targeting neurological disorders and has been instrumental in the development of novel NK1 receptor antagonists like befetupitant (B1667907) and netupitant. acs.org Its derivatives are also explored for their potential as antitubercular and anticancer agents. nih.govnordmann.global The synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives as BRAFV600E inhibitors and novel DNA-gyrase B inhibitors also utilizes this versatile compound. chemicalbook.com
In Agrochemicals , the compound is a vital precursor for the synthesis of neonicotinoid insecticides, a major class of pesticides used for crop protection. chemimpex.com Neonicotinoids, modeled after nicotine, are effective against a wide range of insect pests due to their neurotoxic effects. The role of this compound as a starting material underscores its economic and agricultural importance.
In Material Science , this compound is employed in the creation of advanced materials, such as polymers and coatings, that benefit from its unique chemical properties. chemimpex.com Its ability to participate in coordination chemistry allows for the development of catalysts and novel materials with specific functionalities.
Historical and Evolving Perspectives in Organic Synthesis and Environmental Chemistry
The synthesis of this compound has a history rooted in early investigations into heterocyclic chemistry. guidechem.com Initial methods involved the chlorination of nicotinic acid or its derivatives. ontosight.aiguidechem.com Over time, more refined and efficient synthetic routes have been developed. A common industrial preparation involves the oxidation of 2-chloro-5-methylpyridine. chemicalbook.com For example, one method utilizes molecular oxygen as the oxidant, catalyzed by cobalt acetate (B1210297) in chlorobenzene (B131634) at a controlled temperature of 70°C.
Table 2: Example Synthesis Parameters for this compound
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2-chloro-5-methylpyridine (CMP) | |
| Oxidant | Molecular Oxygen | |
| Catalyst | Cobalt acetate | |
| Solvent | Chlorobenzene |
From an environmental perspective , this compound is primarily known as a degradation product of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid (B1664982). chemicalbook.comnih.govnih.gov Its presence in soil and water has prompted research into its environmental fate and potential for biodegradation. nih.govfrontiersin.org While initially considered a persistent "dead-end" metabolite in some degradation pathways, subsequent research has identified bacterial strains capable of mineralizing it. researchgate.net
For instance, the bacterium Bradyrhizobiaceae strain SG-6C can hydrolytically dechlorinate this compound to 6-hydroxynicotinic acid, which is then further metabolized. nih.govnih.gov This discovery opened up possibilities for the complete bioremediation of neonicotinoid-contaminated environments. researchgate.net The enzyme responsible for the initial dechlorination step, this compound chlorohydrolase (Cch2), has been identified and characterized. nih.gov Studies have also investigated the photolytic and photocatalytic degradation of this compound as potential remediation strategies. nih.gov
Table 3: Microbial Degradation of this compound
| Microorganism | Degradation Pathway | Key Findings | Reference |
|---|---|---|---|
| Bradyrhizobiaceae strain SG-6C | Hydrolytic dechlorination to 6-hydroxynicotinic acid, followed by mineralization. | Can utilize 6-CNA as a sole carbon source. frontiersin.org Completely degrades 20 mg/L within 152 hours. frontiersin.org | frontiersin.orgresearchgate.netnih.gov |
The ongoing research into this compound highlights its dual role as a valuable synthetic tool and a significant environmental analyte, driving continuous innovation in both chemical synthesis and environmental remediation technologies.
Properties
CAS No. |
5626-23-8 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for 6 Chloronicotinic Acid
Direct Halogenation Strategies for Pyridine (B92270) Carboxylic Acid Systems
Direct halogenation of the pyridine ring presents a formidable challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, various strategies have been developed to achieve regioselective chlorination.
Regioselective Chlorination Approaches
One effective method for the regioselective synthesis of 6-chloronicotinic acid involves the chlorination of nicotinic acid N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack and directs substitution to the 2- and 6-positions. Subsequent removal of the N-oxide group yields the desired product. A process has been described for the synthesis of 2-chloronicotinic acid where nicotinic acid is first oxidized to nicotinic acid N-oxide, which is then chlorinated. This highlights a common strategy for activating the pyridine ring. A similar principle can be applied for the synthesis of this compound.
Another approach involves the reaction of isocinchomeronic acid-N-oxide with a chlorinating agent in the presence of a base. For instance, a reaction carried out at 0° to 5° C using acetic anhydride (B1165640) and triethylamine (B128534) in dichloromethane (B109758) resulted in a 53.8% yield of this compound. nih.gov
A Chinese patent describes a method for preparing 2-chloronicotinic acid that could be conceptually adapted. researcher.life This process involves the use of an efficient oxidation catalyst, acetylacetone (B45752) acid molybdenum, to produce nicotinic acid N-oxide with a high yield. researcher.life Subsequently, an organic base is used as an acid-binding agent to direct the chlorination specifically to the 2-position, achieving a chlorination yield of over 85%. researcher.life This method emphasizes the importance of catalyst and reaction conditions in achieving high regioselectivity. researcher.life
| Starting Material | Reagents | Product | Yield | Reference |
| Isocinchomeronic acid-N-oxide | Acetic anhydride, Triethylamine, Dichloromethane | This compound | 53.8% | nih.gov |
| Nicotinic acid | 1. Hydrogen peroxide (Oxidation) 2. POCl3/PCl5 (Chlorination) | 2-Chloronicotinic acid | 87.5% | chemrxiv.org |
| 3-Cyanopyridine | 1. Molybdenum acetylacetonate (B107027), H2O2 2. Chlorinating agent, Organic base | 2-Chloronicotinic acid | >85% (chlorination step) | researcher.liferesearchgate.net |
Oxidative Synthesis from Substituted Pyridine Precursors
The synthesis of this compound can also be achieved through the oxidation of appropriately substituted pyridine precursors. A common strategy involves the oxidation of a methyl or other alkyl group at the 3-position of a 2-chloropyridine (B119429) ring. For example, 2-chloro-3-methylpyridine (B94477) can be oxidized to 2-chloronicotinic acid. While this yields the 2-chloro isomer, the principle of oxidizing a side chain on a pre-chlorinated pyridine ring is a key strategy.
A patented method describes the preparation of 2-chloronicotinic acid by the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of an initiator (N-hydroxyphthalimide) and a metal salt catalyst (cobalt (III) acetylacetonate and manganese (III) acetylacetonate). nih.gov This approach avoids the use of harsh oxidizing agents like potassium permanganate, which generate significant waste. nih.gov
Furthermore, the synthesis of pyridine carboxylic acids through the catalytic vapor phase oxidation of alkylpyridines is an industrially viable and more environmentally friendly process. This method uses air as the oxidant and water as the solvent, significantly reducing waste generation compared to liquid-phase oxidations that use stoichiometric amounts of strong acids. wikipedia.org
Multicomponent and Cascade Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. chemtube3d.com Similarly, cascade reactions, involving two or more sequential transformations in a one-pot process, streamline synthetic pathways and reduce the need for isolation of intermediates.
While specific examples of MCRs or cascade reactions that directly synthesize this compound are not extensively documented, the principles of these reactions are widely applied to the synthesis of functionalized pyridines. For instance, the Hantzsch pyridine synthesis is a classic MCR that produces dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.orgbenthamscience.comwikipedia.orgorganic-chemistry.org Although not directly yielding this compound, this demonstrates the power of MCRs in constructing the pyridine core. organic-chemistry.orgbenthamscience.comwikipedia.orgorganic-chemistry.org
The Ugi reaction is another powerful MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. illinois.edunih.gov Conceptually, this compound could serve as the carboxylic acid component in an Ugi reaction, leading to the formation of complex molecules incorporating the 6-chloropyridine moiety. illinois.edunih.gov Such a strategy would be valuable for generating libraries of compounds for drug discovery. nih.gov
Cascade reactions often involve an initial reaction that forms a reactive intermediate, which then undergoes subsequent intramolecular or intermolecular transformations. For example, a cascade reaction involving aza-Michael addition followed by cyclization can be used to form heterocyclic rings. nih.gov While direct application to this compound synthesis is not reported, this methodology highlights the potential for designing one-pot procedures for complex pyridine derivatives.
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. This involves the use of safer solvents, catalytic methods, and waste reduction strategies.
Catalytic Oxidation Methods
Catalytic oxidation offers a greener alternative to stoichiometric oxidation methods, which often employ hazardous and polluting reagents like nitric acid or potassium permanganate. nih.gov The use of catalysts allows for reactions to be carried out under milder conditions and with higher selectivity, reducing the formation of byproducts.
The vapor phase catalytic oxidation of alkylpyridines, such as 3-picoline to nicotinic acid, using catalysts like vanadium-titanium (B8517020) oxides, is a prime example of a green industrial process. wikipedia.org This method utilizes air as the oxidant and generates water as the primary byproduct, making it an environmentally benign route. wikipedia.org Similar catalytic systems can be envisioned for the oxidation of substituted pyridines to produce this compound.
Solvent Selection and Waste Minimization in this compound Synthesis
Solvents are a major contributor to waste in the pharmaceutical and chemical industries. benthamscience.com The selection of greener solvents, such as water, ethanol (B145695), or supercritical fluids, can significantly reduce the environmental footprint of a synthetic process. scribd.com For instance, performing reactions in water, where possible, eliminates the need for volatile organic compounds (VOCs).
Waste minimization in the production of pharmaceutical intermediates like this compound can be achieved through various strategies, including:
Process Optimization: Improving reaction yields and selectivity to reduce the formation of byproducts. wikipedia.org
Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. chemtube3d.com
A focus on data-driven manufacturing can help identify inefficiencies in production lines, allowing for adjustments that reduce raw material input and waste generation. wikipedia.org By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Derivatization and Functionalization Strategies
The strategic modification of this compound is pivotal for its application in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two reactive sites—the carboxylic acid group and the chlorine-substituted pyridine ring—allows for a diverse range of chemical transformations. This section focuses on the derivatization and functionalization at the carboxylic acid moiety, a key step in generating versatile chemical building blocks.
The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental strategy for creating valuable intermediates. These derivatives often exhibit enhanced reactivity or specific physical properties required for subsequent synthetic steps.
Esterification is commonly employed to protect the carboxylic acid, to modify the compound's solubility, or to activate it for further reactions. A prevalent method for synthesizing esters from this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), to drive the equilibrium towards the ester product. For instance, the reaction with methanol (B129727) or ethanol yields the corresponding methyl 6-chloronicotinate or ethyl 6-chloronicotinate. researchgate.netenvironmentclearance.nic.in
Another effective method is the Steglich esterification, which is particularly useful for sensitive substrates as it proceeds under milder conditions. This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol. researchgate.net An example is the synthesis of ethyl 6-chloronicotinate by reacting this compound with ethanol in the presence of DCC and DMAP in a solvent like methylene (B1212753) chloride. researchgate.net
Amidation of this compound leads to the formation of 6-chloronicotinamides, which are significant scaffolds in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is often challenging and may require harsh conditions. Therefore, amidation is typically achieved through a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride or an active ester. This intermediate is then reacted with a primary or secondary amine to form the amide bond. The reaction of 6-chloronicotinoyl chloride with ammonia (B1221849), for example, yields the primary amide, 6-chloronicotinamide.
Alternatively, amidation can be performed starting from the corresponding esters. For example, ethyl 6-chloronicotinate undergoes direct amidation with benzylamine (B48309) when catalyzed by lanthanum trifluoromethanesulfonate (B1224126) (La(OTf)₃). Furthermore, enzymatic catalysis, utilizing lipases like Novozym® 435, has been developed for the amidation of methyl 6-chloronicotinate with various amines, offering a greener and more concise synthetic route.
Table 1: Examples of Esterification and Amidation of this compound
| Product | Reactant 1 | Reactant 2 | Reagents/Catalyst | Conditions | Yield |
|---|---|---|---|---|---|
| Methyl 6-chloronicotinate | This compound | Methanol | Sulfuric Acid (catalytic) | Reflux | High |
| Ethyl 6-chloronicotinate | This compound | Ethanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Methylene chloride, Reflux | Not specified |
| N-Benzyl-6-chloronicotinamide | Ethyl 6-chloronicotinate | Benzylamine | Lanthanum trifluoromethanesulfonate (La(OTf)₃) | Not specified | Not specified |
| Various N-substituted amides | Methyl 6-chloronicotinate | Various amines (e.g., isobutylamine, benzylamine) | Novozym® 435 (lipase) | tert-Amyl alcohol, 50°C, Continuous-flow | 81.6–88.5% |
| 6-Chloronicotinamide | 6-Chloronicotinoyl chloride | Ammonia | Base (e.g., pyridine) | Aprotic solvent, RT | High |
Beyond ester and amide formation, the carboxylic acid group of this compound can undergo several other important transformations to generate diverse and highly functionalized building blocks.
Conversion to Acyl Chlorides: A key transformation is the conversion of the carboxylic acid to its corresponding acyl chloride, 6-chloronicotinoyl chloride. This is a crucial step as acyl chlorides are highly reactive intermediates that can be readily converted into a wide array of other functional groups, including esters, amides, and ketones. libretexts.orgglasp.co The reaction is typically carried out using standard chlorinating agents such as thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.govwikipedia.org For instance, treating this compound with an excess of thionyl chloride, often at reflux, provides 6-chloronicotinoyl chloride in good yield. nih.gov
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (6-chloropyridin-3-yl)methanol. This transformation is valuable for introducing a hydroxymethyl group, which can serve as a handle for further synthetic manipulations. Direct reduction of carboxylic acids requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this purpose. libretexts.orgpharmaguideline.comyoutube.com A common strategy involves a two-step procedure where the carboxylic acid is first esterified to, for example, methyl nicotinate, which is then subsequently reduced to the alcohol using a milder system like sodium borohydride in methanol. researchgate.net
Decarboxylative Coupling: Modern synthetic methodologies have introduced the possibility of using carboxylic acids as coupling partners in cross-coupling reactions via decarboxylation. wikipedia.org In these reactions, the carboxylic acid group is extruded as carbon dioxide (CO₂), and a new carbon-carbon or carbon-heteroatom bond is formed at its position. While specific examples for this compound are not widely reported, the general strategies, such as palladium-catalyzed decarboxylative Heck or Suzuki-Miyaura couplings, represent a potential pathway for the direct functionalization of the pyridine ring at the C3 position. rsc.orgnih.gov These reactions typically require a metal catalyst (e.g., palladium or copper) and often an oxidant, providing a novel disconnection approach for synthetic chemists. wikipedia.org This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions. wikipedia.org
Table 2: Key Transformations at the Carboxylic Acid Moiety of this compound
| Transformation | Product | Reagents | General Conditions |
|---|---|---|---|
| Acyl Chloride Formation | 6-Chloronicotinoyl chloride | Thionyl chloride (SOCl₂) or PCl₅/POCl₃ | Neat or in a solvent, often heated to reflux |
| Reduction to Alcohol | (6-Chloropyridin-3-yl)methanol | 1. Esterification (e.g., MeOH, H⁺) 2. Reduction (e.g., NaBH₄) | Two-step process; reduction in alcoholic solvent | | Decarboxylative Coupling | 3-Substituted-6-chloropyridine | Metal catalyst (e.g., Pd, Cu), Base, Oxidant | Varies depending on specific coupling reaction |
Reactivity Profiles and Mechanistic Investigations of 6 Chloronicotinic Acid
Nucleophilic Aromatic Substitution at the C-6 Position
The chlorine atom at the C-6 position of 6-chloronicotinic acid is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the carboxylic acid group. masterorganicchemistry.comuomustansiriyah.edu.iq This reactivity allows for the introduction of a variety of functional groups at this position.
The chlorine atom can be displaced by amines and alkoxides to form the corresponding 6-amino and 6-alkoxy derivatives. For instance, reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of 6-aminonicotinic acid derivatives. Similarly, treatment with alkoxides, such as sodium methoxide (B1231860), results in the formation of 6-methoxynicotinic acid. These reactions typically require elevated temperatures and are often carried out in a sealed vessel.
A specific example is the reaction of 6-chloro-N-methoxy-N-methylnicotinamide with ammonia in ethanol (B145695) at 120°C to yield 6-amino-N-methoxy-N-methylnicotinamide, albeit in a moderate yield of 45%. Reaction with sodium methoxide in DMF at 100°C gives the corresponding 6-methoxy derivative with a higher efficiency of 68%.
Halogen exchange reactions provide a pathway to other halogenated pyridine derivatives. While direct exchange of the chlorine in this compound is not extensively documented, related transformations on similar structures highlight the feasibility. For example, in the synthesis of 5-bromo-6-chloronicotinic acid, a halogen exchange occurs where a bromine atom is displaced by chlorine when 5,6-dibromonicotinic acid is treated with thionyl chloride. uark.edu This exchange is believed to be acid-catalyzed by the HCl generated in situ. uark.edu This suggests that under certain acidic conditions, the chlorine at the C-6 position could potentially be exchanged for other halogens.
Palladium-Catalyzed Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are viable substrates for these transformations. nih.gov
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound. For instance, this compound can react with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield 6-aryl-nicotinic acids. vulcanchem.comresearchgate.net A study on the regioselective Suzuki coupling of 2,6-dichloronicotinic acid demonstrated that coupling with aryl boronic acids occurs selectively at the 6-position. researchgate.net
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.orgpearson.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgarkat-usa.org For example, 2-(6-chloropyridin-3-yl)-1H-benzimidazole, derived from this compound, undergoes Sonogashira coupling with various terminal alkynes to produce a range of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazoles. arkat-usa.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrates | Catalyst System | Product |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 6-Aryl-nicotinic acid |
| Sonogashira | 2-(6-chloropyridin-3-yl)-1H-benzimidazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole |
Buchwald-Hartwig Amination and Related Transformations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. sigmaaldrich.comrsc.org This method can be applied to couple this compound derivatives with a variety of amines. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. sigmaaldrich.comorgsyn.org While direct examples with this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl chlorides suggests its potential for the synthesis of N-aryl derivatives from this compound. rsc.org
Electrophilic Reactions and Ring Functionalization
The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen atom and the chloro and carboxylic acid substituents. However, under certain conditions, functionalization is possible.
One notable reaction is the one-pot selective 1,4-Grignard addition/oxidation sequence. researchgate.netacs.org This allows for the introduction of a substituent at the C-4 position of the pyridine ring. For example, the reaction of this compound with o-tolylmagnesium chloride, followed by oxidation, introduces an o-tolyl group at the C-4 position. researchgate.netacs.org
Furthermore, the carboxylic acid group can direct electrophilic attack. For instance, formylation of 2,6-dichloro-5-R-nicotinic acids has been shown to occur at the C-4 position. d-nb.info While this is on a related dichlorinated analogue, it suggests that electrophilic functionalization at the C-4 position of this compound might be feasible under specific conditions. Additionally, the chlorine atom directs incoming electrophiles to the 2- and 4-positions of the pyridine ring.
Grignard Reagent Additions and Subsequent Transformations
The addition of Grignard reagents to this compound and its derivatives has been demonstrated as a viable method for the introduction of substituents to the pyridine ring. Research has shown that these reactions can proceed with a high degree of selectivity, offering a pathway to complex molecular architectures.
A notable application of this reaction is in the synthesis of novel NK1 receptor antagonists. nih.govacs.org In this context, the introduction of an o-tolyl group at the C4 position of the pyridine ring was accomplished through a one-pot selective 1,4-Grignard addition/oxidation sequence. nih.govacs.org This reaction was successfully performed on derivatives of this compound, such as N-tert-butyl-6-chloronicotinamide. acs.org The process involves the slow addition of o-tolylmagnesium chloride to a solution of the this compound derivative in tetrahydrofuran (B95107) (THF) at 0 °C, followed by stirring at room temperature and then at 30 °C. acs.org
The scope of this 1,4-Grignard addition/oxidation sequence has been explored with various derivatives of this compound, as summarized in the table below. acs.org The regioselectivity of the addition is a key feature of this transformation. For instance, even tertiary amides of this compound undergo the addition regioselectively. acs.org
Subsequent transformations of the products from Grignard additions can be employed to further elaborate the molecular structure. For example, the carboxylic acid functional group can be converted into a methyl amino group through a Hofmann rearrangement, followed by reduction. nih.govacs.org This demonstrates the utility of Grignard additions as a key step in multi-step synthetic pathways.
Table 1: Scope of the 1,4-Grignard Addition/Oxidation Sequence with Derivatives of this compound
| Entry | Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | N-Cyclohexyl-6-chloronicotinamide | o-Tolylmagnesium chloride | N-Cyclohexyl-6-chloro-4-o-tolyl-nicotinamide | 75 |
| 2 | N-Benzyl-6-chloronicotinamide | o-Tolylmagnesium chloride | N-Benzyl-6-chloro-4-o-tolyl-nicotinamide | 70 |
| 3 | N-tert-Butyl-6-chloronicotinamide | o-Tolylmagnesium chloride | N-tert-Butyl-6-chloro-4-o-tolyl-nicotinamide | 82 |
| 4 | 6-Chloro-N,N-diethylnicotinamide | o-Tolylmagnesium chloride | 6-Chloro-N,N-diethyl-4-o-tolyl-nicotinamide | 68 |
Data sourced from The Journal of Organic Chemistry, 2006, 71(5), 2000-2008. acs.org
Chemo- and Regioselectivity in Complex Reaction Pathways
The concepts of chemo- and regioselectivity are crucial when multiple reactive sites exist within a molecule. In the context of this compound and its derivatives, achieving selectivity is paramount for synthesizing specifically substituted products.
While the 1,4-addition of Grignard reagents to activated this compound derivatives demonstrates high regioselectivity for the C4 position, other reaction types on related structures highlight the challenges and strategies for controlling selectivity. nih.govacs.org For instance, in reactions involving 2,6-dichloronicotinic acid, regioselective Suzuki coupling can be achieved. The reaction with aryl boronic acids can be directed to selectively substitute the chlorine at the 6-position to yield 6-aryl-2-chloronicotinic acids. researchgate.net This selectivity is accomplished using a palladium catalyst, such as Pd(PPh₃)₄, in an aqueous dioxane solvent system. researchgate.net
The choice of catalyst and reaction conditions plays a significant role in determining the regiochemical outcome. For the Suzuki coupling of 2,6-dichloronicotinamide, the air-stable palladium catalyst PXPd2 in methanol (B129727) with potassium carbonate as a base has been shown to afford excellent regioselectivity for the 2-position. researchgate.net This selectivity is attributed to the chelation of the palladium(0) species to the amide group. researchgate.net
Furthermore, the nature of the substituent at the 3-position of the pyridine ring can influence the regioselectivity of nucleophilic substitution on dihalopyridine systems. For example, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, the reaction is highly regioselective for the 6-position when conducted in N,N-dimethylformamide (DMF) and methanol. researchgate.net In contrast, using a 3-cyano or 3-trifluoromethyl substituent can favor substitution at the 2-position. researchgate.net These examples underscore the intricate interplay of electronic and steric factors, as well as reaction conditions, in dictating the chemo- and regioselectivity of reactions on the chloronicotinic acid scaffold.
In Depth Spectroscopic Characterization and Crystallographic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-CNA in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, more advanced methods offer deeper insights.
¹H NMR spectroscopy of 6-CNA dissolved in DMSO-d₆ reveals three distinct signals for the aromatic protons on the pyridine (B92270) ring. The proton assignments and their coupling constants provide clear evidence for the substitution pattern.
| Proton | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| H-2 | 8.912 | J(H2,H4)=2.4 Hz, J(H2,H5)=0.6 Hz |
| H-4 | 8.311 | J(H4,H5)=8.2 Hz, J(H4,H2)=2.4 Hz |
| H-5 | 7.677 | J(H5,H4)=8.2 Hz |
| Data sourced from spectral analysis. sdsu.edu |
While specific published multi-dimensional NMR studies like COSY, HSQC, and HMBC for 6-Chloronicotinic acid are not extensively detailed in the reviewed literature, these techniques are invaluable for unambiguous structural confirmation.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, visually confirming the connectivity between H-4 and H-5, and the weaker coupling between H-2 and H-4. columbia.edu
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. isotope.com This would definitively assign the ¹³C signals to their corresponding protons on the pyridine ring. isotope.com
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons, such as the carboxylic acid carbon (C-7) and the chlorine-substituted carbon (C-6), by observing their correlations to nearby protons. isotope.com
Isotopic labeling, particularly with stable isotopes like ¹³C, is a powerful tool used in conjunction with both NMR and mass spectrometry. Commercially available this compound fully labeled with ¹³C (¹³C₆) serves critical roles in analytical chemistry. Current time information in Bangalore, IN. In NMR, ¹³C labeling would eliminate the low natural abundance issue of the isotope, enabling advanced carbon-based experiments and providing a means to trace metabolic pathways. In mass spectrometry, it is primarily used as an internal standard for accurate quantification in complex matrices, such as in environmental analysis where 6-CNA is monitored as a metabolite of neonicotinoid pesticides. Current time information in Bangalore, IN.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy provides a molecular fingerprint of 6-CNA by probing its characteristic vibrational modes. Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been recorded and extensively analyzed, often supplemented by Density Functional Theory (DFT) calculations to aid in band assignment. nih.gov These studies show that in the solid state, 6-CNA molecules exist as dimers, linked by strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov
The analysis identifies four possible conformers, with the C1 form being the most stable. nih.gov The vibrational spectra are characterized by distinct bands corresponding to the stretching and bending modes of the carboxylic acid group, the pyridine ring, and the C-Cl bond.
| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |
| 3087 | 3090 | C-H stretching |
| 1704 | 1705 | C=O stretching |
| 1588, 1560 | 1590, 1565 | C=C, C=N ring stretching |
| 1421 | 1425 | O-H in-plane bending |
| 1298 | 1300 | C-O stretching |
| 901 | 900 | O-H out-of-plane bending |
| 798 | 800 | C-Cl stretching |
| Assignments based on comparative experimental and theoretical studies. isotope.comnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS/MS), is essential for the identification and quantification of 6-CNA, especially in complex environmental and biological samples where it is a known transformation product of pesticides like acetamiprid (B1664982) and imidacloprid (B1192907). researchgate.netblogspot.com
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which confirms the identity of the compound. Electrospray ionization (ESI) is commonly used, and 6-CNA can be detected in both positive and negative ion modes. In negative ion mode, it typically forms the [M-H]⁻ ion. wikipedia.org Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are used to enhance selectivity and provide structural information. For instance, the analysis of this compound often involves monitoring the transition from its deprotonated molecular ion to specific fragment ions. wikipedia.orgacs.org
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and intermolecular interactions. Studies on this compound reveal it to be a "smart crystal" that can undergo a reversible single-crystal-to-single-crystal phase transition in response to thermal stimuli, leading to mechanical effects like bending and jumping. blogspot.com
Chiroptical Spectroscopy of Enantiomerically Pure Derivatives
The this compound molecule itself is achiral and therefore does not exhibit optical activity. To be analyzed by chiroptical techniques such as Circular Dichroism (CD) spectroscopy, it must first be converted into a chiral derivative. acs.org
The synthesis of enantiomerically pure derivatives is a key step in many pharmaceutical and chemical research areas. ncsu.edu For example, chiral derivatives like (S)-6-chloronicotine have been synthesized and used as catalysts in asymmetric synthesis. aps.org If this compound were used as a building block to synthesize a new chiral molecule, for instance by forming an amide with an enantiomerically pure amine, the resulting product would be optically active.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. rsc.org For an enantiomerically pure derivative of 6-CNA, a CD spectrum would provide a unique fingerprint corresponding to its absolute configuration. This technique is highly sensitive to the three-dimensional arrangement of atoms and is crucial for confirming the stereochemical outcome of an asymmetric synthesis and for studying the conformation of chiral molecules in solution. nih.gov
Computational Chemistry and Theoretical Modeling of 6 Chloronicotinic Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has been extensively used to study the electronic structure and molecular geometry of 6-chloronicotinic acid. nih.govacs.org DFT calculations, particularly using the B3LYP functional, have been shown to provide reliable predictions of the molecule's properties. nih.govacs.org These studies focus on understanding the distribution of electrons within the molecule and determining its most stable three-dimensional shape.
The optimized molecular geometry reveals that the pyridine (B92270) ring and the carboxylic acid group are nearly coplanar. This planarity suggests significant resonance stabilization within the molecule. Key structural parameters such as bond lengths and angles have been calculated. For instance, in related halogenated nicotinic acid compounds, carbon-carbon bond lengths in the pyridine ring are typically in the range of 1.38 to 1.40 Å, and carbon-nitrogen bond lengths are around 1.33 to 1.35 Å. Theoretical calculations for this compound and its analogs are generally performed on isolated molecules in the gas phase, which can lead to slight differences when compared to experimental data obtained from molecules in the solid state. ahievran.edu.tr
Table 1: Selected Calculated and Experimental Geometric Parameters of Nicotinic Acid Derivatives
| Parameter | 2-chloronicotinic acid (Calculated) | 6-bromonicotinic acid (Calculated) | This compound (Experimental) |
| Bond Lengths (Å) | |||
| C-Cl | 1.730 - 1.751 researchgate.net | - | 1.735 |
| C-Br | - | 1.920 researchgate.net | - |
| C=O | - | - | 1.214 |
| C-O | - | - | 1.316 |
| Unit Cell Parameters (Å) | |||
| a | - | - | 8.2741 |
| b | - | - | 13.1807 |
| c | - | - | 5.7182 |
| Dihedral Angles (°) | |||
| C3-C2-C8-O9 | 180 researchgate.net | - | - |
Note: This table presents a compilation of data from different studies on related compounds to provide a comparative overview. Direct experimental and a full set of calculated values for this compound were not available in a single source.
Conformational Analysis and Stability Studies
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. nih.govdergipark.org.tr Theoretical calculations have identified four possible conformers for this molecule, designated as C1, C2, C3, and C4. nih.govresearchgate.net The stability of these conformers is primarily influenced by the orientation of the carboxylic acid group relative to the pyridine ring. dergipark.org.tr
DFT calculations have consistently shown that the C1 conformer is the most stable form of this compound. nih.govresearchgate.net The stability is influenced by factors such as intramolecular hydrogen bonding and π-π stacking interactions. In the solid state, the crystal structure is stabilized by intermolecular O–H···N hydrogen bonds, which form centrosymmetric dimers.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kJ/mol) |
| C1 | 0.00 (Most Stable) |
| C2 | Higher than C1 |
| C3 | Unstable |
| C4 | Unstable |
Note: This table is based on findings that C1 is the most stable conformer, with other conformers being less stable. Specific energy difference values were not consistently provided across the searched sources.
Prediction and Assignment of Vibrational Spectra
Theoretical calculations are crucial for predicting and assigning the vibrational spectra (Infrared and Raman) of this compound. nih.govmedscape.com By calculating the vibrational frequencies and their corresponding intensities, researchers can interpret experimental spectra and assign specific vibrational modes to different functional groups within the molecule. ahievran.edu.trresearchgate.net
Studies have reported the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound in the solid phase. nih.gov The vibrational assignments are made based on the total energy distribution (TED) calculated using methods like the scaled quantum mechanical (SQM) method. ahievran.edu.trresearchgate.net These theoretical predictions generally show good agreement with the experimental data, allowing for a detailed understanding of the molecule's vibrational properties. jocpr.com
Reaction Mechanism Elucidation via Transition State Calculations
Transition state calculations are a powerful computational tool used to elucidate the mechanisms of chemical reactions. sumitomo-chem.co.jpmt.com A transition state is a high-energy, short-lived atomic configuration that occurs during the transformation of reactants into products. masterorganicchemistry.com By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. sumitomo-chem.co.jp
For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, transition state calculations can help to map out the entire reaction pathway. acs.orgarxiv.org These calculations can reveal the step-by-step process of bond breaking and bond formation, identify any reaction intermediates, and ultimately provide a detailed understanding of how the reaction proceeds at a molecular level. mt.com This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov In QSAR, the "predictors" are physicochemical properties or theoretical molecular descriptors of the chemicals, and the "response variable" is their biological activity. wikipedia.org
For this compound and its derivatives, QSAR models can be developed to predict their biological activities, for instance, as potential insecticides or pharmaceuticals. nih.gov By identifying the key molecular features that contribute to the desired activity, QSAR models can guide the design of new, more potent, and selective compounds. mdpi.com This approach helps to streamline the drug discovery and development process by prioritizing the synthesis of compounds with the highest predicted efficacy. nih.govmdpi.com The general form of a QSAR model is an equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org
Molecular Dynamics Simulations for Supramolecular Assembly and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov MD simulations can provide detailed insights into the formation of supramolecular assemblies, where individual molecules of this compound interact with each other or with other molecules to form larger, organized structures. csic.esfrontiersin.org
These simulations can illuminate the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in driving the self-assembly process. nih.gov For example, MD simulations can be used to study how this compound molecules form dimers and how these dimers further assemble into larger networks. researchgate.net Understanding these supramolecular interactions is crucial for applications in crystal engineering and materials science, where the goal is to design materials with specific structural and functional properties. csic.es
Applications of 6 Chloronicotinic Acid As a Versatile Chemical Synthon
Precursor in the Synthesis of Agrochemical Active Ingredients
The unique chemical structure of 6-chloronicotinic acid makes it a preferred intermediate for the synthesis of modern agrochemicals, particularly insecticides. chemimpex.com It forms the core of the chloropyridinyl moiety found in several highly effective crop protection agents.
This compound is a fundamental precursor for the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine. nih.gov These compounds act on the central nervous system of insects by blocking the nicotinergic neuronal pathway. wikipedia.orgup.ac.za 6-CNA is a key starting material for creating the 6-chloro-3-pyridylmethyl group, which is a common structural feature in many neonicotinoids. wikipedia.org
The widely used insecticides Imidacloprid (B1192907) and Acetamiprid (B1664982) are prominent examples derived from 6-CNA. chemicalbook.comnih.gov The synthesis of these compounds typically involves the conversion of this compound into key intermediates such as 2-chloro-5-chloromethylpyridine. google.comgoogle.com For instance, the preparation of Imidacloprid involves reacting 2-chloro-5-chloromethyl pyridine (B92270) with 2-nitroiminoimidazolidine. google.com Similarly, the synthesis of Acetamiprid proceeds through the reaction of an intermediate like N-(6-chloro-3-pyridylmethyl) methylamine with cyanoethyl methacrylate. google.com this compound is also a known environmental degradation product of both Imidacloprid and Acetamiprid. wikipedia.orgchemicalbook.comnih.gov
Table 1: Role of this compound in Neonicotinoid Synthesis
| Insecticide | Key Intermediate | Role of this compound |
|---|---|---|
| Imidacloprid | 2-chloro-5-chloromethylpyridine | Serves as a primary precursor for the synthesis of the key intermediate. google.com |
| Acetamiprid | N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | Acts as the foundational building block for the chloropyridinyl portion of the molecule. google.comchemicalbook.com |
Beyond insecticides, this compound serves as a versatile building block in the broader agrochemical sector. chemimpex.com Its chemical properties allow for its use as an intermediate in the formulation of various pesticides, contributing to the development of effective compounds for crop protection. chemimpex.com While its role in neonicotinoid synthesis is well-documented, its utility extends to being a precursor for other classes of agrochemicals, where its pyridine core can be modified to create diverse active ingredients.
Building Block for Pharmaceutical Intermediates and Lead Compounds
In medicinal chemistry, this compound is a valuable scaffold for the synthesis of pharmaceutical intermediates and the development of new therapeutic agents. chemimpex.compyglifesciences.com Its structure allows for modifications that are crucial in designing molecules that can interact with specific biological targets. chemimpex.com
This compound has been successfully employed as a starting material in the efficient synthesis of novel neurokinin-1 (NK1) receptor antagonists, including befetupitant (B1667907) and netupitant. acs.orgnih.gov A key step in these syntheses is the selective 1,4-addition of a Grignard reagent to a this compound derivative, which allows for the introduction of specific substituents onto the pyridine ring. acs.orgnih.gov
Furthermore, this compound is an intermediate in the synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives that act as BRAFV600E inhibitors and in the creation of novel DNA-gyrase B inhibitors, highlighting its importance in developing treatments for a range of diseases. chemicalbook.com
Table 2: Pharmaceutical Applications of this compound
| Compound Class | Specific Examples | Key Synthetic Role of 6-CNA |
|---|---|---|
| NK1 Receptor Antagonists | Befetupitant, Netupitant | Starting material for a multi-step synthesis involving a selective Grignard addition. acs.orgnih.govsemanticscholar.org |
| Enzyme Inhibitors | BRAFV600E Inhibitors, DNA-Gyrase B Inhibitors | Serves as a key intermediate building block. chemicalbook.com |
Chemical probes are small-molecule tools used to study biological systems, often by targeting a specific protein or enzyme. deakin.edu.au The development of these probes requires chemical scaffolds that can be readily modified to include reporter groups (like fluorophores) or reactive moieties. The structure of this compound, with its reactive carboxylic acid and chlorine-substituted pyridine ring, makes it a suitable candidate for a foundational building block in the design of such probes. rsc.org These functional groups provide convenient handles for chemical elaboration, allowing for the attachment of signaling units or targeting ligands necessary for the probe's function in biological imaging or activity-based protein profiling.
Integration into Functional Materials and Polymer Chemistry
The applications of this compound extend into materials science, where it is used to create advanced materials, including polymers and coatings that benefit from its chemical properties. chemimpex.com The deprotonated form, 6-chloronicotinate, can act as a ligand in coordination chemistry.
Utilization in Advanced Catalyst and Ligand Design
This compound serves as a versatile building block, or synthon, in the field of coordination chemistry for the design of advanced catalysts and ligands. Its rigid pyridine framework, combined with the coordinating carboxylate group and the reactive chloro substituent, offers multiple sites for modification and coordination with metal centers. This allows for the construction of sophisticated molecular architectures, including coordination polymers and discrete metal complexes, with potential applications in catalysis and materials science.
The deprotonated form of this compound, 6-chloronicotinate, can act as a ligand, directly bonding to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials are of significant interest due to their potential catalytic, magnetic, and luminescent properties. The design of such functional polymers is influenced by experimental conditions such as solvents, temperature, pH, and the presence of additional ligands nih.gov.
One area of exploration is the synthesis of mixed-ligand coordination polymers. In one study, researchers attempted to synthesize a nickel(II) coordination polymer using 6-chloronicotinate and 4,4′-bipyridine as mixed ligands. While the intended outcome was for both to coordinate to the nickel(II) ion, the 6-chloronicotinate acted as a counter-ion in the resulting one-dimensional cationic polymer, {[Ni(4,4′-bpy)(H₂O)₄]²⁺}n nih.gov. This highlights the subtle interplay of factors that govern the final structure in the self-assembly of coordination polymers. However, this study also referenced three other reported crystal structures where 6-chloronicotinate successfully functions as a coordinating ligand in metal complexes nih.gov.
Further research has demonstrated the successful incorporation of ligands structurally similar to 6-chloronicotinate into coordination polymers. For instance, a study on 6-oxonicotinate, where a hydroxyl group replaces the chloro group, resulted in the formation of one-dimensional cobalt(II) and nickel(II) coordination polymers mdpi.com. This suggests that the pyridine-carboxylate scaffold of this compound is a viable platform for ligand design.
The development of derivatives of this compound has also opened avenues for its use in asymmetric catalysis. Chiral amino alcohols derived from (S)-6-chloronicotine have been synthesized and evaluated as chiral ligands in the metal-catalyzed asymmetric addition of diethylzinc to aldehydes. These reactions have shown a high degree of enantioselectivity, producing secondary alcohols with high enantiopurity mdpi.com. This demonstrates the potential of using the this compound backbone to create chiral environments around a metal center, which is a key principle in the design of asymmetric catalysts.
The luminescent properties of lanthanide complexes also represent a promising application for ligands derived from this compound. Lanthanide ions are known for their sharp and characteristic emission bands, and the appropriate organic ligand can enhance these properties through the "antenna effect" mdpi.comd-nb.infomdpi.com. While specific studies on the luminescence of lanthanide complexes with 6-chloronicotinate are not extensively detailed in the provided results, the general principles of lanthanide coordination chemistry suggest that this compound could be a suitable ligand for creating luminescent materials with potential applications in sensing, imaging, and optoelectronics mdpi.comd-nb.infomdpi.com.
The following table summarizes some of the reported metal complexes and coordination polymers involving 6-chloronicotinate and related ligands, highlighting the versatility of this chemical synthon in ligand design.
| Metal Ion | Co-ligand | Compound | Structural Feature | Potential Application |
| Nickel(II) | 4,4′-bipyridine | {Ni(4,4′-bpy)(H₂O)₄₂·4H₂O}n | 1D cationic coordination polymer (6-chloronicotinate as counter-ion) | Materials Science |
| Cobalt(II) | 4,4′-bipyridine | {Co(4,4′-bpy)(H₂O)₄₂·2H₂O}n | 1D coordination polymer | Catalysis, Materials Science |
| Nickel(II) | 4,4′-bipyridine | {Ni(4,4′-bpy)(H₂O)₄₂·2H₂O}n | 1D coordination polymer | Catalysis, Materials Science |
| Various | Chiral amino alcohol derivatives | Metal complexes | Asymmetric environment around the metal center | Asymmetric Catalysis |
| Lanthanides (e.g., Eu³⁺) | - | Hypothetical complexes | Coordination of 6-chloronicotinate | Luminescent Materials |
Environmental Fate, Degradation Pathways, and Bioremediation Research
Formation as a Metabolite of Agrochemicals in Environmental Systems
6-Chloronicotinic acid (6-CNA) is a significant environmental metabolite originating from the degradation of widely used neonicotinoid insecticides. nih.govfrontiersin.org Its presence in various environmental matrices is a direct consequence of the application of parent compounds such as imidacloprid (B1192907), acetamiprid (B1664982), and thiacloprid (B134840) in agricultural settings. nih.gov The transformation of these agrochemicals into 6-CNA occurs through various biological and chemical processes in soil and water systems.
Microbial action is a primary driver for the formation of 6-CNA from neonicotinoids. frontiersin.org For instance, the degradation of imidacloprid by certain bacterial strains involves the cleavage of the C-N bond, leading to the formation of 6-CNA. frontiersin.org Similarly, the metabolism of acetamiprid in some microbial systems also yields 6-CNA as a key intermediate product. frontiersin.org The widespread use of these insecticides ensures that 6-CNA is a frequently detected contaminant in environmental monitoring studies.
Aerobic and Anaerobic Degradation in Soil and Water
The environmental conditions, particularly the presence or absence of oxygen, play a crucial role in the degradation pathways of neonicotinoid insecticides and the subsequent formation and fate of 6-CNA. In aerobic environments, microbial communities actively metabolize these insecticides, often leading to the production of 6-CNA. nih.gov The process of nitro-reduction, a common pathway in the microbial breakdown of imidacloprid, can lead to the formation of 6-CNA. frontiersin.org
Under anaerobic conditions, microorganisms utilize different metabolic strategies, which can also result in the transformation of neonicotinoids. clu-in.org While specific studies focusing solely on the anaerobic formation of 6-CNA are less common, the general principles of anaerobic metabolism of organic contaminants suggest that reductive processes would dominate. clu-in.org The persistence and further degradation of 6-CNA itself will also be influenced by the redox potential of the soil and water environment.
Metabolite Identification and Persistence
This compound has been identified as a major metabolite in numerous studies investigating the environmental fate of neonicotinoid insecticides. frontiersin.orgresearchgate.net Its detection in soil and water samples confirms its formation under real-world environmental conditions. frontiersin.org The persistence of 6-CNA in the environment has been a subject of considerable research. For a period, it was considered a "dead-end" metabolite, suggesting it was resistant to further degradation. researchgate.net
However, more recent research has challenged this view with the discovery of microorganisms capable of mineralizing 6-CNA. researchgate.net This indicates that while 6-CNA can persist in the environment for some time, pathways for its complete biodegradation do exist. The high solubility of 6-CNA in water is a significant factor in its environmental mobility, as it can potentially leach from soil into groundwater and be transported to other aquatic systems. researchgate.net
Abiotic Degradation Mechanisms
Abiotic degradation processes, which are non-biological, also contribute to the transformation of this compound in the environment. These processes are primarily driven by light energy and can lead to the breakdown of the 6-CNA molecule.
Photolytic Pathways under UV Irradiation
Photolysis, the degradation of a compound by light, has been investigated as a potential abiotic degradation pathway for 6-CNA. However, studies have shown that direct photolysis of 6-CNA under UVA irradiation is not a significant degradation route. nih.gov In one study, no change in the concentration of 6-CNA was observed after 120 minutes of exposure to UVA light. nih.govresearchgate.net This suggests that sunlight alone is unlikely to be a major factor in the natural attenuation of 6-CNA in the environment.
Photocatalytic Degradation with Advanced Oxidation Processes (AOPs)
In contrast to direct photolysis, photocatalytic degradation using advanced oxidation processes (AOPs) has proven to be an effective method for breaking down 6-CNA. nih.gov AOPs generate highly reactive hydroxyl radicals that can oxidize a wide range of organic contaminants. wur.nl One commonly studied AOP involves the use of titanium dioxide (TiO₂) as a photocatalyst in the presence of UV irradiation. nih.govresearchgate.net
Research has demonstrated that the photocatalytic degradation of 6-CNA with TiO₂ follows first-order kinetics. nih.gov In a specific study, a disappearance rate constant of k = 0.011 ± 0.001 min⁻¹ and a half-life of 63.1 ± 5.5 minutes were observed. nih.govresearchgate.net This process leads to significant mineralization of the compound, with a 46 ± 7% reduction in total organic carbon (TOC) achieved within 120 minutes of irradiation. nih.govresearchgate.net During this process, the chlorine atom is transformed into chloride ions. nih.gov A key intermediate product identified during the photocatalytic degradation of 6-CNA is a hydroxylated derivative. nih.govresearchgate.net
Table 1: Comparison of Photolytic and Photocatalytic Degradation of this compound
| Degradation Method | Conditions | Degradation Rate | Half-life (t½) | Mineralization (TOC Removal) | Key Findings |
|---|---|---|---|---|---|
| Photolysis | UVA Irradiation (120 min) | No significant change in concentration | Not applicable | No carbon removal | Ineffective for 6-CNA degradation. nih.gov |
| Photocatalysis (AOP) | UVA Irradiation with immobilized TiO₂ (120 min) | k = 0.011 ± 0.001 min⁻¹ | 63.1 ± 5.5 min | 46 ± 7% | Effective degradation, follows first-order kinetics, forms hydroxylated products. nih.gov |
Biotic Degradation Mechanisms
The biodegradation of this compound by microorganisms represents a crucial pathway for its removal from the environment. While once considered a persistent metabolite, research has identified specific bacteria capable of utilizing 6-CNA as a carbon and nitrogen source.
A significant breakthrough in this area was the isolation of a bacterium from the Bradyrhizobiaceae family, designated as strain SG-6C, from imidacloprid-contaminated soil. researchgate.netnih.gov This bacterium is capable of mineralizing 6-CNA. researchgate.net The initial step in the degradation pathway by strain SG-6C is the hydrolytic dechlorination of this compound to form 6-hydroxynicotinic acid. researchgate.netnih.gov This intermediate is then further metabolized through the nicotinic acid pathway. researchgate.netnih.gov
The enzyme responsible for the initial dechlorination step has been identified as a this compound chlorohydrolase, encoded by the cch2 gene. nih.gov This discovery provides a clear biochemical and genetic basis for the biodegradation of 6-CNA and suggests that bioremediation strategies could be developed to enhance the removal of this contaminant from soil and water. The ability of certain microbial communities to completely break down 6-CNA is a key factor in its ultimate environmental fate. researchgate.net
Microbial Transformation and Mineralization
The biodegradation of this compound by microorganisms is a key process in its environmental detoxification. Several bacterial strains have been identified that can utilize this compound as a source of carbon and nitrogen, ultimately mineralizing it to carbon dioxide.
One of the most well-characterized microorganisms in this regard is the bacterium Bradyrhizobiaceae strain SG-6C. This strain, isolated from soil with a history of imidacloprid contamination, has demonstrated the ability to completely mineralize this compound. wikipedia.orgacs.orgacs.org The degradation process is initiated by a hydrolytic dechlorination step, which converts this compound into 6-hydroxynicotinic acid. acs.orgacs.org This intermediate is then funneled into the nicotinic acid (vitamin B3) catabolic pathway, where it is further broken down. acs.orgacs.org
While the mineralization of this compound has been confirmed, it is often considered a persistent "dead-end" metabolite in many microbial degradation studies of parent neonicotinoids like imidacloprid and acetamiprid. wikipedia.org However, the existence of organisms like Bradyrhizobiaceae strain SG-6C suggests that complete bioremediation is possible. wikipedia.org Research has also pointed to the potential of other bacterial genera, such as Rhodococcus and Aminobacter, in the degradation of related chlorinated aromatic compounds, indicating that a broader range of microorganisms may possess the enzymatic machinery for this compound transformation.
Table 1: Microbial Degradation of this compound
| Microorganism | Degradation Pathway | Key Intermediate | Final Products |
|---|---|---|---|
| Bradyrhizobiaceae strain SG-6C | Hydrolytic dechlorination followed by nicotinic acid catabolism | 6-Hydroxynicotinic acid | Carbon dioxide |
Enzymatic Dechlorination and Hydroxylation Pathways
The microbial degradation of this compound is a multi-step process mediated by a cascade of specific enzymes. The initial and rate-limiting step in the mineralization of this compound by Bradyrhizobiaceae strain SG-6C is the enzymatic dechlorination to 6-hydroxynicotinic acid. acs.orgacs.org This reaction is catalyzed by the enzyme This compound chlorohydrolase (Cch2) . acs.org This enzyme belongs to the metal-dependent hydrolase superfamily. acs.org
Following the formation of 6-hydroxynicotinic acid, the molecule enters the nicotinic acid degradation pathway. A key enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase. researchgate.netnih.gov This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-dihydroxypyridine (B106003) . researchgate.netnih.gov
The pyridine (B92270) ring of 2,5-dihydroxypyridine is then cleaved by 2,5-dihydroxypyridine dioxygenase (NicX) , a non-heme iron oxygenase. This reaction opens the aromatic ring, a critical step in the degradation process. The product of this reaction is further processed by enzymes such as maleamate (B1239421) amidohydrolase (NicF) , which catalyzes the hydrolysis of maleamate to maleate. Ultimately, these enzymatic reactions lead to the complete breakdown of the molecule into central metabolic intermediates.
Table 2: Key Enzymes in the Degradation of this compound
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| This compound chlorohydrolase (Cch2) | Hydrolytic dechlorination | This compound | 6-Hydroxynicotinic acid |
| 6-Hydroxynicotinate 3-monooxygenase (NicC) | Decarboxylative hydroxylation | 6-Hydroxynicotinic acid | 2,5-Dihydroxypyridine |
| 2,5-Dihydroxypyridine dioxygenase (NicX) | Pyridine ring cleavage | 2,5-Dihydroxypyridine | N-formylmaleamic acid |
| Maleamate amidohydrolase (NicF) | Hydrolysis | Maleamate | Maleate |
Environmental Monitoring and Biomonitoring Methodologies for Research
The development of sensitive and specific analytical methods is crucial for monitoring the presence of this compound in various environmental compartments and for assessing exposure in biological systems.
Development of Immunoassays for Detection in Complex Matrices
Immunoassays offer a rapid and cost-effective screening tool for the detection of this compound in complex samples such as soil, water, and agricultural products. A fluorescence polarization immunoassay (FPIA) has been developed for the quantitative determination of this compound. researchgate.netwikipedia.org This method utilizes a polyclonal antibody that specifically binds to this compound. researchgate.netwikipedia.org The assay is based on the competition between the analyte in the sample and a fluorescein-labeled this compound derivative (tracer) for the antibody binding sites. researchgate.netwikipedia.org The detection limit of this FPIA has been reported to be in the microgram per milliliter range. researchgate.netwikipedia.org While this immunoassay demonstrates good recoveries in spiked samples of apples, urine, soil, and water, its sensitivity is lower than that of chromatographic methods. researchgate.net Nevertheless, FPIA serves as a valuable tool for the rapid screening of a large number of samples. researchgate.net
Chromatographic and Spectrometric Approaches for Trace Analysis
For more sensitive and confirmatory analysis, various chromatographic and spectrometric techniques are employed. These methods allow for the detection of this compound at trace levels in diverse and complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of this compound in environmental water samples. wikipedia.org This method offers high sensitivity and selectivity, with method detection limits reported in the nanogram per liter range. wikipedia.org Direct aqueous injection can be used, which simplifies sample preparation. wikipedia.org The use of advanced techniques like differential ion mobility spectrometry can further reduce chemical background and isobaric interferences. wikipedia.org
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful tool, particularly for biomonitoring of this compound in human urine. acs.org This method typically involves a solid-phase extraction step to concentrate the analyte from the urine matrix, followed by a derivatization step to improve its volatility for gas chromatographic separation. acs.org The subsequent tandem mass spectrometry detection provides high specificity and allows for low detection limits, in the picogram per milliliter range. acs.org
Other chromatographic methods that have been developed for the determination of this compound, often in conjunction with its parent neonicotinoid insecticides, include High-Performance Liquid Chromatography (HPLC) and Ion Chromatography . researchgate.netbeilstein-journals.orgnih.gov These methods, when coupled with sensitive detectors, provide reliable and accurate quantification of this compound in various environmental samples.
Table 3: Analytical Methods for this compound
| Analytical Technique | Sample Matrix | Typical Detection Limit |
|---|---|---|
| Fluorescence Polarization Immunoassay (FPIA) | Water, Soil, Urine, Apple | 4 µg/mL |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Water | 93 ng/L |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Human Urine | 16 pg/mL |
Future Directions and Emerging Research Frontiers
Development of Novel and Atom-Economical Synthetic Strategies
Future research is increasingly focused on developing synthetic routes to 6-chloronicotinic acid that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. Traditional methods, while effective, often involve multi-step processes or the use of stoichiometric reagents that generate significant waste.
Current synthetic approaches include:
The oxidation of 2-chloro-5-methylpyridine, which can be performed using a cobalt acetate (B1210297) catalyst and oxygen. chemicalbook.com
A route starting from isocinchomeronic acid-N-oxide. prepchem.com
A patented method that begins with the inexpensive raw material DL-malic acid, which undergoes cyclization and ammonification to produce 6-hydroxynicotinic acid, followed by a chlorination step. google.com This method is presented as a more environmentally benign alternative to processes that use heavy metal catalysts or generate substantial waste streams, such as those employing potassium permanganate. google.com
The drive for atom economy—maximizing the incorporation of all materials used in the process into the final product—is steering research towards catalytic and one-pot procedures that minimize derivatization steps and reduce waste. nih.gov The development of novel catalytic systems that can facilitate the direct and selective chlorination of nicotinic acid derivatives or enable the construction of the substituted pyridine (B92270) ring from simpler, readily available precursors with high efficiency represents a significant research goal.
Exploration of Undiscovered Reactivity and Catalysis
While this compound is primarily used as a building block, there is considerable scope for exploring its own reactivity and its potential applications in catalysis. The pyridine ring, activated by both an electron-withdrawing carboxylic acid group and a chloro substituent, possesses a unique electronic profile that could be exploited in novel chemical transformations.
Research into its reactivity has shown its utility in forming amide bonds for the synthesis of pharmaceutical intermediates. nih.gov Further exploration could uncover new reactions, such as novel coupling chemistries or cycloaddition participation, expanding its synthetic utility.
In the realm of catalysis, two key areas are emerging:
Biocatalysis : The use of enzymes or whole-cell systems for the synthesis and transformation of this compound is a promising frontier. illinois.edu Enzymes could offer unparalleled selectivity and operate under mild, environmentally friendly conditions. mdpi.com For instance, research has demonstrated the use of a 4-chlorobenzoate:CoA ligase from Alcaligenes sp. in combination with another enzyme to synthesize a key intermediate of the drug losmapimod (B1675150) from this compound. nih.gov Furthermore, the discovery of enzymes like this compound chlorohydrolase, which specifically dechlorinates the molecule to 6-hydroxynicotinic acid, opens the door for biocatalytic degradation or derivatization pathways. nih.gov
Photocatalysis : The photocatalytic degradation of this compound using semiconductor catalysts like titanium dioxide (TiO₂) has been demonstrated as an effective utilization and remediation strategy. nih.govnih.govtandfonline.com Under UVA irradiation, immobilized TiO₂ can effectively degrade the compound, with studies identifying intermediates such as 6-chloro-5-hydroxynicotinic acid. nih.govresearchgate.net Future research will likely focus on developing more efficient photocatalysts, optimizing reaction conditions, and elucidating detailed degradation mechanisms to ensure complete mineralization. tandfonline.com
Advanced in silico Modeling for Rational Design and Prediction
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating research and development related to this compound and its derivatives. These methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby reducing the need for extensive and time-consuming empirical experimentation. nih.gov
Key applications for in silico modeling in this context include:
Rational Drug Design : As this compound is a scaffold for various biologically active molecules, computational tools like molecular docking can be used to design novel derivatives that target specific enzymes or receptors. chemicalbook.cominnospk.com By predicting binding affinities and interaction modes, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
Reaction Prediction and Mechanism Elucidation : Computational models can be used to simulate reaction pathways, calculate activation energies, and predict the feasibility of novel synthetic strategies. This can guide the development of more efficient catalytic systems and help in understanding the complex degradation pathways observed in environmental or photocatalytic studies.
ADMET Prediction : In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. cadaster.eu Applying these models to novel derivatives of this compound can help identify potential liabilities early in the discovery process, ensuring that only compounds with favorable pharmacokinetic and safety profiles are advanced. nih.gov
Sustainable Chemical Processes for this compound Production and Utilization
Sustainability is a central theme guiding the future of chemical manufacturing. For this compound, this involves implementing green chemistry principles across its entire lifecycle, from production to its ultimate fate in the environment. rsc.org
Future research in sustainable production will likely focus on:
Renewable Feedstocks : Moving away from petroleum-based starting materials towards bio-based alternatives. The synthesis route starting from DL-malic acid is an early example of this philosophy. google.com
Greener Solvents : Replacing conventional organic solvents with safer, more environmentally benign alternatives like water or supercritical fluids, or developing solvent-free reaction conditions. mdpi.com
Energy Efficiency : Designing processes that operate at ambient temperature and pressure, potentially through the use of highly active catalysts, biocatalysts, or alternative energy sources like microwave irradiation or sonochemistry. mdpi.comresearchgate.net
Sustainable utilization and degradation are equally important, particularly given its status as a widespread environmental metabolite. Key research areas include:
Biodegradation : Investigating and harnessing microbial pathways for the complete mineralization of this compound. The isolation of bacteria such as Bradyrhizobiaceae strain SG-6C, which can hydrolytically dechlorinate this compound and metabolize it further, is a significant step. nih.gov Future work could involve engineering these microbes for enhanced efficiency in bioremediation applications. nih.gov
Advanced Oxidation Processes (AOPs) : Further development of methods like photocatalysis with TiO₂ to break down the compound in contaminated water sources. nih.govedpsciences.org These processes aim to convert the organic molecule into harmless inorganic substances like CO₂, water, and chloride ions. nih.gov
Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The challenges and opportunities associated with this compound inherently lie at the intersection of several scientific disciplines. Future breakthroughs will require a multidisciplinary approach.
Chemistry and Environmental Science : This is the most established interface. This compound is a well-documented environmental transformation product of widely used neonicotinoid insecticides, including imidacloprid (B1192907) and acetamiprid (B1664982). innospk.comnih.govnih.gov Its detection in soil and water, persistence, and transport are major areas of environmental research. researchgate.netumn.edu Collaborative efforts between synthetic chemists and environmental scientists are crucial for designing next-generation pesticides that degrade into more benign metabolites and for developing effective remediation strategies (e.g., bioremediation, photocatalysis) for existing contamination. nih.govedpsciences.org
Chemistry and Materials Science : This interface offers novel opportunities. The development of advanced materials can directly impact the synthesis and utilization of this compound. For example, creating highly efficient, stable, and recyclable catalysts by immobilizing them on polymer or inorganic supports is a key area of materials chemistry. nih.gov In photocatalysis, engineering the morphology and electronic properties of materials like TiO₂ can significantly enhance degradation efficiency. nih.gov There is also potential to explore this compound or its derivatives as functional monomers for the synthesis of specialty polymers or as components in molecularly imprinted materials for sensing and separation applications. umd.edu
This integrated research approach will be essential for holistically managing the lifecycle of this compound, maximizing its utility in chemical synthesis while minimizing its environmental impact.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 6-CNA in laboratory settings?
- Answer : Researchers must prioritize ventilation, avoid skin/eye contact, and use personal protective equipment (PPE) such as gloves, goggles, and lab coats. In case of skin exposure, immediately rinse with soap and water. For spills, sweep particles into a sealed container and avoid environmental release. Use water mist, CO₂, or foam for fire suppression, as thermal decomposition releases toxic gases .
Q. How can 6-CNA be detected and quantified in environmental matrices using LC-MS?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is effective. For optimal sensitivity, acidify mobile phases (e.g., 0.1% acetic acid) to enhance ionization. Calibration curves for 6-CNA show linearity (R² > 0.999) in the 0.01–5 mg/L range, with detection limits of 0.03 µg/L. Sample preparation involves solid-phase extraction (SPE) using Amberlite XAD-4 cartridges and derivatization for GC-MS compatibility .
Q. Why is 6-CNA a critical biomarker in neonicotinoid insecticide exposure studies?
- Answer : 6-CNA is the primary metabolite of imidacloprid and acetamiprid in mammals and insects. Its detection in urine or environmental samples confirms exposure. Analytical methods like fluorescence polarization immunoassay (FPIA) using polyclonal antibodies and 6-CNA-protein conjugates (e.g., bovine serum albumin) enable sensitive quantification in biological fluids .
Advanced Research Questions
Q. How can researchers clone and heterologously express 6-CNA chlorohydrolase genes for pathway validation?
- Answer : The cch2 gene from Bradyrhizobiaceae SG-6C encodes a metal-dependent hydrolase critical for dechlorinating 6-CNA to 6-hydroxynicotinic acid (6-HNA). Clone cch2 into pDEST17 vectors and express in E. coli BL21-AI cells. Validate activity via resting cell assays (20 ppm 6-CNA degraded to 6-HNA in 6 hours) and confirm using LC-MS (m/z 154.0 → 112.1 transition) .
Q. What role do integrative and conjugative elements (ICEs) play in horizontal gene transfer of 6-CNA degradation pathways?
- Answer : ICEs in SG-6C mobilize cch2 and integrate into tRNAGlu sites, enabling metabolic pathway dissemination. PCR amplification of ICE boundaries and sequence alignment (e.g., 48 bp integration site) confirm horizontal transfer. ICEs also carry ABC transporters and transcriptional regulators, enhancing bacterial adaptability to pesticide-contaminated environments .
Q. How can contradictory data on nicotinic acid (NA) catabolic pathways be resolved during 6-CNA biodegradation studies?
- Answer : Strain SG-6C metabolizes 6-HNA via the Eubacterium barkeri pathway, reducing it to 1,4,5,6-tetrahydro-6-oxonicotinate (THON). Conflicting reports on aerobic vs. anaerobic pathways are addressed by genomic BLASTP searches for homologs (e.g., 6-hydroxynicotinate reductase, 42% identity) and growth assays with NA as the sole carbon source. LC-MS transient detection of 6-HNA (0.6 ppm at 21 hours) confirms its role as an intermediate .
Q. What methodological challenges arise in developing multi-residue detection for 6-CNA and its parent compounds?
- Answer : Simultaneous quantification of 6-CNA and acetamiprid requires ion chromatography (IonPac® AS11-HC column) with post-column photoinduced fluorescence. Adjust detector wavelengths (λex/λem = 257/382 nm for acetamiprid; 231/370 nm for 6-CNA) and eluent composition (40 mM NaOH + 5% acetonitrile). Challenges include pH-dependent extraction efficiency (optimal pH 0.8–2.8) and derivatization for non-fluorescent analytes .
Methodological Notes
- Experimental Design : For biodegradation assays, use resting cells in minimal salt media (MSM) with 20 ppm 6-CNA. Monitor degradation via HPLC/LC-MS at 0, 6, and 24-hour intervals .
- Data Validation : Cross-reference spectral matches (retention time, m/z) with authentic standards. For genomic studies, use tRNAscan-SE to identify ICE integration sites .
- Conflict Resolution : Replicate growth studies under varying oxygen conditions to confirm pathway dominance (aerobic vs. anaerobic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
